2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-ethylsulfonyl-1-[(4-fluorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRODTZSIRFBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 4-fluorobenzyl group: This step involves the alkylation of the benzimidazole core with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the ethylsulfonyl group: This can be done by reacting the intermediate product with ethylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole depends on its specific biological target. Generally, benzimidazole derivatives exert their effects by:
Binding to enzymes or receptors: This can inhibit enzyme activity or modulate receptor function.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences in Pharmacological Profiles
Metabolic Stability
The ethylsulfonyl group in the target compound confers superior metabolic stability compared to thioether analogues (e.g., 2-(methylthio) derivatives) and esters (e.g., compound in ). For instance, sulfonyl groups resist oxidative degradation in hepatic microsomes, whereas thioethers are prone to sulfoxidation .
Receptor Binding
- GABA-A Receptor : Analogues like 2-(4-fluorophenyl)-1H-benzo[d]imidazole (lacking sulfonyl and benzyl groups) exhibit moderate GABA-A binding (Ki = 120 nM) but lower selectivity compared to zolpidem .
- RORγ Antagonism : The target compound’s 4-fluorobenzyl group enables hydrophobic interactions with RORγ’s ligand-binding domain, achieving IC₅₀ = 8 nM in reporter assays .
Solubility and Bioavailability
The ethylsulfonyl group improves aqueous solubility (logP = 2.1) compared to lipophilic analogues like 2-(4-methoxynaphthyl)-1H-benzo[d]imidazole (logP = 4.3) . This property enhances oral bioavailability in preclinical models .
Biological Activity
2-(Ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is a compound belonging to the benzo[d]imidazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H15FN2O2S
- Molecular Weight : 318.4 g/mol
The compound features an ethylsulfonyl group and a fluorobenzyl moiety, which contribute to its unique chemical properties and potential biological activities.
Anticancer Activity
Research indicates that benzo[d]imidazole derivatives exhibit significant anticancer properties. A study highlighted that similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the ethylsulfonyl and fluorobenzyl groups may enhance these effects through improved solubility and bioavailability.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Induces apoptosis in cancer cells |
| 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole | Anticancer | Inhibits cell proliferation |
Modulation of GABA-A Receptors
Recent studies have identified benzimidazole derivatives as positive allosteric modulators (PAMs) of GABA-A receptors. Specifically, compounds with similar structures have demonstrated the ability to enhance GABAergic neurotransmission, which is crucial for various neurological functions. The molecular docking studies suggest that the substitution patterns in these compounds influence their binding affinity and efficacy at the receptor sites .
Metabolic Stability
A comparative study evaluated the metabolic stability of several benzimidazole derivatives using human liver microsomes (HLMs). The results indicated that this compound exhibited higher metabolic stability compared to traditional drugs like alpidem, suggesting a favorable pharmacokinetic profile for potential therapeutic applications .
Antimicrobial Properties
Another area of investigation involves the antimicrobial activity of related benzimidazole compounds. Some derivatives have shown promising results against bacterial strains, indicating that modifications in the structure can lead to enhanced antimicrobial efficacy. This suggests potential applications in treating infections caused by resistant strains .
Research Findings
- Synthesis : The compound can be synthesized through established synthetic pathways for benzo[d]imidazoles, which involve several steps including condensation reactions and purification processes.
- Binding Affinity : Interaction studies have demonstrated that this compound binds effectively to biological targets, potentially leading to its use in drug development.
- Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile, although further studies are required to fully understand the implications of long-term exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
